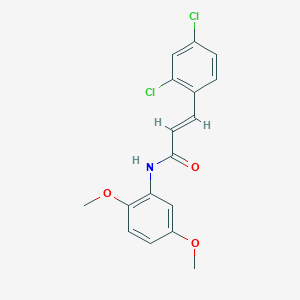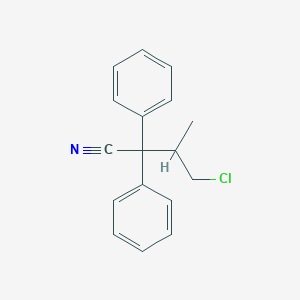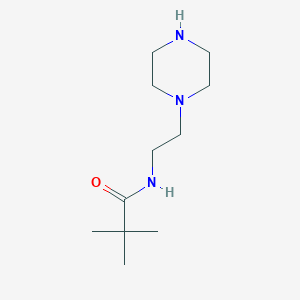![molecular formula C14H13NO3 B11975878 2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol CAS No. 1761-44-0](/img/structure/B11975878.png)
2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol is a Schiff base compound with the molecular formula C14H13NO3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-methoxyaniline. This reaction is carried out in an ethanol solution under reflux conditions, often in the presence of an acid catalyst to facilitate the formation of the Schiff base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Halogenating agents like bromine (Br2) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol involves its ability to form stable complexes with metal ions. The azomethine group (C=N) and hydroxyl groups (OH) act as donor sites, allowing the compound to coordinate with metal ions. This coordination can influence various biochemical pathways and molecular targets, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(2-Hydroxyphenyl)imino]methyl}-4-nitrophenol
- 4-Chloro-2-{[(2-Hydroxyphenyl)imino]methyl}phenol
- 2-Allyl-6-{[(2-Hydroxyphenyl)imino]methyl}phenol
Uniqueness
2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol is unique due to its methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar Schiff bases that may have different substituents on the aromatic ring .
Propiedades
Número CAS |
1761-44-0 |
|---|---|
Fórmula molecular |
C14H13NO3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2-[(2-hydroxyphenyl)iminomethyl]-4-methoxyphenol |
InChI |
InChI=1S/C14H13NO3/c1-18-11-6-7-13(16)10(8-11)9-15-12-4-2-3-5-14(12)17/h2-9,16-17H,1H3 |
Clave InChI |
ZSKAQEGIDOMWSO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)O)C=NC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11975813.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11975825.png)

![isopropyl (2E)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975841.png)

![5-(2-Bromophenyl)-2-(4-bromophenyl)-9-chloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975848.png)
![(5Z)-3-(1,1-Dioxidotetrahydro-3-thienyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975850.png)
![N'-[(E)-9-anthrylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide](/img/structure/B11975864.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-ethoxyphenyl)propylidene]propanehydrazide](/img/structure/B11975871.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11975884.png)

